Thulium(III) iodide is a chemical compound with the formula TmI. It is a member of the thulium halides, which are formed when thulium, a rare earth element, reacts with iodine. Thulium(III) iodide appears as a yellow crystalline solid and is known for its high melting point of approximately 1015 °C (1859 °F) and boiling point of about 1260 °C (2300 °F) . The compound is typically used in various chemical applications and research due to its unique properties.
In addition to its synthesis, thulium(III) iodide participates in various reactions. For example, it can react with water to form thulium hydroxide and hydrogen gas:
Thulium(III) iodide also reacts with acids, dissolving in dilute sulfuric acid to produce aquated thulium ions:
Thulium(III) iodide can be synthesized through several methods:
Thulium(III) iodide has several applications, including:
Interaction studies involving thulium(III) iodide primarily focus on its behavior in different chemical environments. Research indicates that it forms complexes with various ligands, which can alter its reactivity and stability. For instance, studies have shown that thulium(III) ions can form stable complexes with organic molecules, which may enhance their solubility and reactivity .
Thulium(III) iodide shares similarities with other rare earth halides but exhibits unique properties due to the specific characteristics of thulium. Here are some comparable compounds:
Compound | Formula | Melting Point (°C) | Unique Properties |
---|---|---|---|
Thulium(III) chloride | TmCl | ~800 | More soluble in water than TmI. |
Thulium(III) bromide | TmBr | ~900 | Exhibits different optical properties. |
Neodymium(III) iodide | NdI | ~800 | Similar structure but different reactivity. |
Dysprosium(III) iodide | DyI | ~850 | Higher magnetic susceptibility. |
Uniqueness of Thulium(III) Iodide:
Thulium(III) iodide (TmI₃) emerged from broader investigations into rare earth element chemistry during the late 19th and early 20th centuries. Thulium itself was discovered in 1879 by Swedish chemist Per Teodor Cleve, who isolated it as an impurity in erbium oxide (Er₂O₃) and named it after "Thule," the ancient term for Scandinavia. The synthesis of thulium(III) iodide followed advancements in lanthanide halide chemistry. Early attempts to produce pure thulium compounds were hindered by the element’s scarcity and the challenges of separating it from other lanthanides. By 1911, a relatively pure sample of thulium oxide (Tm₂O₃) was obtained, paving the way for halide derivatives like TmI₃. The compound’s first definitive synthesis involved the reaction of thulium metal with mercury(II) iodide (HgI₂), yielding TmI₃ and elemental mercury, which was subsequently removed via distillation.
Thulium(III) iodide is a yellow, hygroscopic solid with the chemical formula TmI₃. It crystallizes in a hexagonal structure isostructural with bismuth(III) iodide (BiI₃), featuring layers of edge-sharing [TmI₆] octahedra. Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 549.65 g/mol |
Melting Point | 1015 °C |
Crystal System | Hexagonal |
Space Group | Cmcm |
Density | ~5.6 g/cm³ (estimated) |
TmI₃ exhibits limited solubility in water but reacts vigorously with hot water to form thulium(III) hydroxide and hydroiodic acid:
$$ 2\text{TmI}3 + 6\text{H}2\text{O} \rightarrow 2\text{Tm(OH)}3 + 6\text{HI} $$.
In acidic media, it dissolves to produce aquated Tm³⁺ ions:
$$ \text{TmI}3 + 3\text{H}^+ \rightarrow \text{Tm}^{3+} + 3\text{HI} $$.
Thulium(III) iodide belongs to the broader family of rare earth triiodides (LnI₃), which share structural similarities but exhibit variations in stability and reactivity due to lanthanide contraction. Compared to lighter lanthanides like lanthanum (LaI₃), TmI₃ has a smaller ionic radius (Tm³⁺: 0.88 Å vs. La³⁺: 1.06 Å), leading to higher lattice energies and reduced hygroscopicity. Its hexagonal structure contrasts with the cubic or orthorhombic arrangements seen in earlier lanthanide iodides, reflecting the influence of Tm³⁺’s electronic configuration on packing efficiency.
TmI₃ also serves as a precursor to lower oxidation state compounds. For example, reduction with thulium metal yields thulium(II) iodide (TmI₂):
$$ 2\text{TmI}3 + \text{Tm} \rightarrow 3\text{TmI}2 $$.This redox behavior is less common in lighter lanthanides, underscoring thulium’s unique position in the series.
Thulium(III) iodide crystallizes in the hexagonal crystal system, adopting a structure that exhibits distinctive crystallographic features characteristic of lanthanide halides [2] [3]. The compound forms as yellow crystalline solids with a highly hygroscopic nature, requiring careful handling under inert atmosphere conditions [2] [3]. The hexagonal crystal system provides the fundamental framework for understanding the three-dimensional arrangement of thulium and iodide ions within the solid-state structure.
The hexagonal crystal lattice of thulium(III) iodide encompasses specific geometric relationships that define the spatial distribution of constituent atoms. Within this crystal system, the thulium centers occupy octahedral coordination sites, surrounded by six iodide ligands in a regular octahedral geometry [4] [5] [6]. This coordination environment represents the primary structural motif that governs the physical and chemical properties of the compound.
The molecular formula thulium(III) iodide (TmI₃) corresponds to a molecular weight of 549.65 grams per mole [7] [8] [9]. The compound exhibits melting points ranging from 1015 to 1030 degrees Celsius and boiling points of approximately 1260 degrees Celsius, reflecting the substantial ionic bonding interactions within the crystal lattice [7] [8] . These thermal properties are consistent with the strong electrostatic attractions between the trivalent thulium cations and the monovalent iodide anions.
Thulium(III) iodide adopts the bismuth(III) iodide-type crystal structure, establishing it as a member of an important structural family of metal halides [2] [11]. This structural classification provides critical insights into the coordination chemistry and bonding characteristics of the compound. The bismuth(III) iodide structure type represents a well-established crystallographic framework that accommodates various trivalent metal cations with large halide anions.
Bismuth(III) iodide (BiI₃) serves as the prototypical structure for this family of compounds, crystallizing in the trigonal space group R-3 (No. 148) with a layered two-dimensional structure [12] [13]. The bismuth(III) iodide structure features hexagonally closest-packed iodide centers, with bismuth atoms occupying specific octahedral holes within the lattice [11] [14]. In this arrangement, the iodide ions form a hexagonally closest-packed array, while the metal cations are distributed among one-third of the available octahedral sites [11] [15] [14].
The structural relationship between thulium(III) iodide and bismuth(III) iodide reflects fundamental similarities in ionic size relationships and coordination preferences. Both compounds exhibit octahedral coordination of the metal centers by six iodide ligands, with the metal-iodine bonding primarily ionic in character [11] [15] [14]. The layered nature of the bismuth(III) iodide structure type accommodates the size requirements of large trivalent cations and the corresponding geometric constraints imposed by the iodide anions.
The adoption of the bismuth(III) iodide structure type by thulium(III) iodide can be attributed to the ionic radius compatibility between thulium(III) (0.88 Å or 88 pm) and the structural requirements of the crystal lattice [16] [4]. The thulium(III) cation, with its relatively small size due to lanthanide contraction effects, fits appropriately within the octahedral sites provided by the hexagonally closest-packed iodide arrangement [4] [6]. This structural compatibility ensures optimal electrostatic interactions and crystal stability.
The thulium-iodine bonding in thulium(III) iodide represents a predominantly ionic interaction between the highly electropositive thulium(III) center and the electronegative iodide ligands. The thulium(III) ion, with its electronic configuration of [Xe] 4f¹², exhibits a strong preference for octahedral coordination environments when combined with large halide anions such as iodide [4] [5] [6]. This coordination preference reflects the optimal balance between electrostatic attraction and steric considerations within the crystal lattice.
The thulium(III) ionic radius of 0.88 Å (88 pm) represents a consequence of the lanthanide contraction phenomenon, whereby the progressive filling of 4f orbitals results in increased effective nuclear charge and reduced ionic radii across the lanthanide series [4] [6]. This contracted ionic size influences the thulium-iodine bond lengths and the overall structural parameters of the compound. The iodide anion, with an ionic radius of approximately 2.20 Å (220 pm), provides the appropriate size match for stable octahedral coordination around the thulium center [17].
The bonding dynamics in thulium(III) iodide involve significant ionic character, with minimal covalent contribution due to the large electronegativity difference between thulium and iodine. The thulium-iodine bond distances in the octahedral coordination environment are determined by the sum of the ionic radii, adjusted for coordination number effects and crystal field considerations. The six thulium-iodine bonds in the octahedral TmI₆ unit are equivalent in length, reflecting the high symmetry of the coordination environment.
The electronic structure of thulium(III) in the iodide compound features a 4f¹² configuration, which contributes to the paramagnetic properties and optical characteristics of the material. The 4f electrons remain largely localized on the thulium center and do not participate significantly in chemical bonding, consistent with the primarily ionic nature of the thulium-iodine interactions. This electronic arrangement also influences the spectroscopic properties and magnetic behavior of thulium(III) iodide.
Thulium(III) iodide demonstrates remarkable ability to form coordination complexes with various oxygen-donor solvents, particularly tetrahydrofuran (THF) and dimethoxyethane (DME). These solvent adduct formation reactions represent important aspects of thulium coordination chemistry and provide insights into the Lewis acid behavior of thulium halides. The formation of these complexes involves coordination of the oxygen atoms from the organic solvents to the thulium center, expanding the coordination sphere beyond the basic octahedral arrangement found in the anhydrous compound.
Tetrahydrofuran complexes of thulium iodides have been extensively characterized, with compounds such as TmI₂(THF)₃ representing well-documented examples of THF coordination to divalent thulium centers [18] [19] [20]. In these complexes, the THF molecules coordinate through their oxygen atoms, forming Tm-O bonds that supplement the primary Tm-I bonding interactions. The coordination numbers in these THF adducts typically range from 8 to 9, reflecting the larger coordination sphere accessible to the thulium center when additional donor ligands are present [18] [19] [20].
Dimethoxyethane (DME) represents another important class of coordinating solvents for thulium iodides, forming complexes such as TmI₂(DME)₃ and related species [21] [22] [20]. The bidentate nature of DME, with two oxygen donor atoms connected by an ethylene bridge, allows for chelation to the thulium center. This chelation effect generally results in enhanced thermodynamic stability compared to monodentate THF coordination. The DME complexes exhibit coordination numbers of 8 to 9, with the thulium center accommodating both iodide ligands and DME coordination in distorted geometric arrangements [21] [22] [20].
The formation of specific thulium coordination complexes, such as Tm(H₃BNMe₂BH₃)₂(THF)₂ and Tm(H₃BNMe₂BH₃)₂(THF)₃, demonstrates the versatility of thulium coordination chemistry in the presence of mixed ligand systems [19] [23]. These complexes exhibit coordination numbers of 8 and 9, respectively, with geometries described as distorted octahedral and pentagonal bipyramidal [19] [23]. The THF ligands in these systems occupy specific coordination sites that complement the primary ligand framework, illustrating the flexible coordination behavior of thulium centers.
Advanced coordination complexes such as [Tm(dme)]₂(η²-C₁₀H₈)₂ showcase the ability of thulium to participate in complex multinuclear arrangements where DME serves as both a coordinating solvent and a structural component [22] [24]. These systems demonstrate coordination numbers of 7 to 8 for the thulium centers, with intricate bonding patterns that involve both direct metal-solvent coordination and bridging ligand interactions. The formation of such complexes highlights the rich coordination chemistry accessible to thulium in the presence of appropriately designed ligand systems.